N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide is a synthetic benzamide derivative characterized by a unique structural framework combining furan, pyrrolidine, and 4-methoxybenzamide moieties. This compound features:
- A pyrrolidin-1-yl substituent, a five-membered nitrogen-containing ring that enhances solubility and modulates receptor binding.
- A 4-methoxybenzamide backbone, a common pharmacophore in medicinal chemistry associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H22N2O3/c1-22-15-8-6-14(7-9-15)18(21)19-13-16(17-5-4-12-23-17)20-10-2-3-11-20/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21) |
InChI Key |
BTGXTWAGXUCNRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-2-yl)ethylamine and 4-methoxybenzoyl chloride. These intermediates are then reacted under specific conditions to form the final product.
-
Step 1: Synthesis of 2-(furan-2-yl)ethylamine
Reagents: Furan-2-carboxaldehyde, ethylamine
Conditions: Catalytic hydrogenation
Product: 2-(furan-2-yl)ethylamine
-
Step 2: Synthesis of 4-methoxybenzoyl chloride
Reagents: 4-methoxybenzoic acid, thionyl chloride
Conditions: Reflux
Product: 4-methoxybenzoyl chloride
-
Step 3: Formation of this compound
Reagents: 2-(furan-2-yl)ethylamine, 4-methoxybenzoyl chloride, pyrrolidine
Conditions: Room temperature, anhydrous conditions
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Nucleophilic reagents such as sodium hydride (NaH) in dimethylformamide (DMF)
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-aminobenzamide
Substitution: N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-substituted-benzamide
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Heterocyclic Substitutions
- The furan-pyrrolidine combination in the target compound distinguishes it from analogs like thieno[2,3-d]pyrimidin () or pyridine (), which exhibit different electronic and steric properties. Furan’s oxygen atom may enhance hydrogen bonding, whereas sulfur in thieno derivatives increases lipophilicity .
- Pyrrolidine vs.
Functional Group Impact
- The 4-methoxybenzamide group is a shared feature, but its positioning relative to other substituents varies. For example, in , an ethylsulfonyl group enhances solubility, whereas the target compound lacks such polar groups, suggesting lower aqueous solubility .
- Trifluoromethyl in ’s compound improves metabolic stability and membrane permeability compared to the target’s furan .
Biological Activity
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a furan ring, a pyrrolidine moiety, and a methoxybenzamide structure, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 302.37 g/mol.
Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- DNA Binding : Many furan derivatives have been shown to bind to DNA, inhibiting DNA-dependent enzymes. This interaction can lead to the suppression of tumor growth by interfering with the replication process in cancer cells .
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, potentially effective against various pathogens .
Antitumor Activity
A significant focus has been on the antitumor potential of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
The compound showed higher cytotoxicity in two-dimensional (2D) cultures compared to three-dimensional (3D) models, indicating its potential effectiveness in traditional drug testing formats .
Case Studies and Clinical Implications
While comprehensive clinical trials specifically targeting this compound are scarce, related compounds have undergone extensive investigation:
- Furamidine Derivatives : These have shown promise in treating infections such as Pneumocystis carinii pneumonia in immunocompromised models, indicating a potential therapeutic pathway for similar compounds .
- Benzimidazole and Benzothiazole Analogs : Compounds within this class have demonstrated significant antitumor activity and could provide insights into the development of this compound as a treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
